N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide
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Overview
Description
N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide is a synthetic organic compound belonging to the benzodiazole family This compound is characterized by the presence of a cyanomethyl group, a fluorine atom, and a sulfanyl group attached to a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Core: The initial step involves the construction of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through nucleophilic substitution reactions, often using thiol reagents.
Addition of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl halides.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The presence of the fluorine atom enhances its binding affinity and metabolic stability, while the sulfanyl group can participate in redox reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide: Similar in structure but with a pyridine ring and a trifluoromethyl group.
N-(cyanomethyl)-2,3-dimethylpyridinium salts: Used in the synthesis of various heterocycles.
Uniqueness
N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial domains.
Properties
IUPAC Name |
N-(cyanomethyl)-6-fluoro-2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4OS/c11-5-3-6(9(16)13-2-1-12)8-7(4-5)14-10(17)15-8/h3-4H,2H2,(H,13,16)(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHAIZSUGUUXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)NCC#N)NC(=S)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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